molecular formula C14H16N2OS2 B2611963 N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide CAS No. 925606-29-7

N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide

Cat. No. B2611963
CAS RN: 925606-29-7
M. Wt: 292.42
InChI Key: XWTRHJWJRPCXRH-UHFFFAOYSA-N
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Description

N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H16N2OS2 and its molecular weight is 292.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogues, including derivatives structurally related to known carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. Studies have involved in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity. However, the overall chemical and biological behavior of these compounds suggests uncertainties regarding their capability to elicit tumors in vivo. Such studies underscore the importance of thiophene derivatives in understanding carcinogenic potential and the reliability of in vitro predictions for new compounds (Ashby et al., 1978).

Thiophene and Imidazole Derivatives in Antitumor Activity

Research on imidazole derivatives, including those structurally related to thiophenes, has shown a broad spectrum of antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have undergone preclinical testing, highlighting the therapeutic potential of these structures in developing new antitumor drugs and compounds with varied biological properties (Iradyan et al., 2009).

Radical Cyclizations in Organic Synthesis

The control of regiochemistry in radical cyclizations is crucial for synthesizing physiologically active compounds. Studies have demonstrated the significance of reaction temperature and the nature of radical precursors in determining cyclization outcomes. These findings have applications in creating carbo- and heterocyclic compounds, including natural products, underscoring the role of thiophene derivatives in developing therapeutically important materials (Ishibashi & Tamura, 2004).

Novel Synthetic Opioids Research

The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, such as N-substituted benzamides and acetamides, have been detailed. Research into these compounds provides insights into their emergence as substances of abuse and their pharmacological profiles, highlighting the importance of structural modifications for therapeutic applications and abuse potential assessment (Sharma et al., 2018).

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-9-8-15-14(18-9)16-13(17)12-7-10-5-3-2-4-6-11(10)19-12/h7-8H,2-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTRHJWJRPCXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC3=C(S2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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